(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide
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Description
(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
Research has indicated that compounds containing the 2,3-dihydro-1,4-benzodioxin moiety, similar to the specified compound, demonstrate potential as antibacterial and anti-inflammatory agents. For instance, a study synthesized various sulfonamides with the 1,4-benzodioxin ring, showing significant inhibitory activity against different bacterial strains and the lipoxygenase enzyme, suggesting potential use in treating inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition
Another research focus has been on enzyme inhibition. Sulfonamides with benzodioxane and acetamide moieties, which are structurally related to the specified compound, were synthesized and tested for their enzyme inhibitory activities. These compounds showed substantial inhibitory activity against -glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Biofilm Inhibition
Compounds with the 2,3-dihydro-1,4-benzodioxin structure have also been investigated for their biofilm inhibitory action. For example, some synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
Antimicrobial Activity
Studies have also explored the antimicrobial potential of benzodioxin derivatives. For instance, the synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting their potential as valuable antibacterial agents (Abbasi et al., 2016).
Properties
IUPAC Name |
(2Z,4Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-5-phenylpenta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(11-16-5-3-2-4-6-16)12-17(14-22)21(24)23-18-7-8-19-20(13-18)26-10-9-25-19/h2-8,11-13H,9-10H2,1H3,(H,23,24)/b15-11-,17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEUZLKNSCCTLR-OZFCMSLCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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